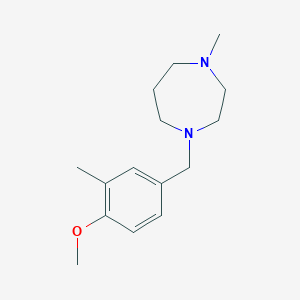

1-(4-methoxy-3-methylbenzyl)-4-methyl-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of diazepane derivatives, including structures similar to 1-(4-methoxy-3-methylbenzyl)-4-methyl-1,4-diazepane, involves several key strategies. One approach involves the intramolecular EDC coupling of amino acids to form the seven-membered diazepane ring, demonstrating the versatility of diazepane synthesis from enantiomerically pure amino acids (Fanter et al., 2017). Another practical synthesis method for 1,4-diazepane derivatives employs the intramolecular Fukuyama–Mitsunobu cyclization, showcasing a route to produce these compounds on a multikilogram scale (Gomi et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of diazepane derivatives reveals significant insights into their conformation and electronic properties. For example, the X-ray crystal structure of a related diazepane compound showed disorder within a methoxycarbonyl group and highlighted the cis orientation of triazene moieties, indicating the importance of molecular conformation in the crystal packing and stability of these compounds (Moser et al., 2005).

Chemical Reactions and Properties

Diazepane derivatives undergo various chemical reactions, reflecting their versatile chemical properties. The reaction of diazomethane with specific substrates can lead to unexpected products, demonstrating the reactivity of diazepane-containing compounds towards nucleophiles and electrophiles (Jones et al., 1977). Additionally, the formation of chloro-methoxy-carbene from diazirine precursors illustrates the potential of diazepane derivatives in generating reactive intermediates for further transformations (Smith & Stevens, 1979).

Propiedades

IUPAC Name |

1-[(4-methoxy-3-methylphenyl)methyl]-4-methyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-13-11-14(5-6-15(13)18-3)12-17-8-4-7-16(2)9-10-17/h5-6,11H,4,7-10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOMGEGMURVMIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2CCCN(CC2)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5268511 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-methyl-1H-pyrrole-3-carboxamide hydrochloride](/img/structure/B5646641.png)

![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646663.png)

![2-(2-methoxyethyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5646670.png)

![1-(2-chlorobenzyl)-N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5646679.png)

![N-cyclohexyl-N-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5646686.png)

![3-[2-(hydroxymethyl)phenyl]quinolin-2(1H)-one](/img/structure/B5646701.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5646712.png)

![5-[(2,3-dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5646739.png)

![(1R*,3S*)-7-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5646746.png)